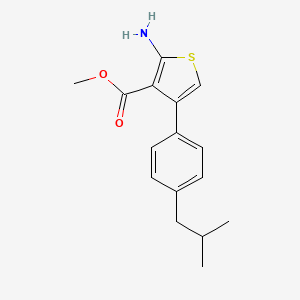

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-amino-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-10(2)8-11-4-6-12(7-5-11)13-9-20-15(17)14(13)16(18)19-3/h4-7,9-10H,8,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXRZGFHZVRWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373376 | |

| Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350990-40-8 | |

| Record name | methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate

A Versatile Scaffold for Thienopyrimidine-Based Drug Discovery [1][2]

Executive Summary

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate represents a critical "gateway scaffold" in modern heterocyclic chemistry.[1][2] While the thiophene core provides bioisosteric equivalence to phenyl rings, the specific inclusion of the 4-isobutylphenyl moiety—structurally identical to the pharmacophore of Ibuprofen—imparts unique lipophilic characteristics that enhance membrane permeability and hydrophobic pocket binding.

This guide details the synthesis, characterization, and downstream application of this molecule.[3][4] It is written for medicinal chemists requiring a robust protocol to access thienopyrimidine libraries, particularly for kinase inhibitor (EGFR/VEGFR) and anti-inflammatory research.[1][2]

Part 1: Chemical Identity & Structural Analysis[1][2][5]

This molecule is a push-pull system : the electron-donating amino group at C2 and the electron-withdrawing ester at C3 create a highly polarized system susceptible to heterocyclization.[1][2]

Core Properties (Class-Typical & Predicted)

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₁₆H₁₉NO₂S | Core scaffold tracking |

| Molecular Weight | ~289.4 g/mol | Fragment-based drug design (Rule of 3 compliant) |

| LogP (Predicted) | ~4.2 - 4.5 | High lipophilicity due to isobutylphenyl tail; good BBB penetration potential |

| H-Bond Donors | 1 (NH₂) | Key interaction point for receptor binding |

| H-Bond Acceptors | 3 (O, N, S) | Versatile coordination sites |

| Appearance | Yellow to Orange Crystalline Solid | Color arises from extended conjugation |

| Solubility | DMSO, DMF, DCM; Poor in Water | Requires polar organic solvents for synthesis |

Structural Insight: The ortho-amino ester functionality is the "warhead" of this molecule.[1][2] It allows for immediate cyclocondensation with electrophiles (formamide, urea, isothiocyanates) to form fused bicyclic systems.[2]

Part 2: The Gewald Synthesis (Protocol & Mechanism)[4]

The most reliable route to this scaffold is the Gewald Reaction .[1][2] Unlike standard condensation methods, the Gewald reaction is a multicomponent synthesis that constructs the thiophene ring de novo.

The "Morpholine-Sulfur" Protocol

Reagents

-

Base/Catalyst: Morpholine (1.5 eq)

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-isobutylacetophenone (10 mmol) and methyl cyanoacetate (11 mmol) in Ethanol (30 mL).

-

Condensation: Add Morpholine (15 mmol) dropwise. Stir at room temperature for 15 minutes. Note: You may observe a slight exotherm as the Knoevenagel intermediate forms.

-

Sulfuration: Add elemental sulfur (10 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours.

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100g) and stir vigorously for 30 minutes.

-

Isolation: The product will precipitate as a solid.[1][2] Filter under vacuum, wash with cold water/ethanol (1:1), and recrystallize from Ethanol/DMF to obtain pure crystals.[2]

Mechanistic Flow & Troubleshooting

The reaction proceeds through a Knoevenagel condensation followed by a thionation-cyclization sequence.[1][2][5]

Figure 1: The thermodynamic funnel of the Gewald reaction, leading from simple precursors to the thiophene core.

Part 3: Synthetic Utility & Derivatization[1][2][4][7][8]

The primary value of this molecule lies in its conversion to Thienopyrimidines .[1][2] These fused systems are bioisosteres of Quinazolines (e.g., Gefitinib, Erlotinib), making them prime candidates for kinase inhibition studies.[2]

Protocol: Cyclization to Thienopyrimidin-4-one

This reaction closes the "pyrimidine" ring onto the thiophene.[1][2]

-

Reagents: this compound (1.0 eq), Formamide (excess).

-

Conditions: Reflux at 180–200°C for 6 hours.

-

Mechanism: The amino group attacks the formamide, followed by intramolecular cyclization with the ester group and loss of methanol.

-

Result: 5-(4-isobutylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.[1][2]

Derivatization Pathways[1][2]

Figure 2: Divergent synthesis pathways.[1][2] The scaffold serves as a common precursor for multiple bioactive heterocyclic classes.

Part 4: Pharmacological Implications[1][2][5]

Kinase Inhibition (EGFR/VEGFR)

The thienopyrimidine core mimics the ATP-binding motif of purines.[1][2] The 4-isobutylphenyl group projects into the hydrophobic pocket (Gatekeeper region) of kinases, potentially increasing selectivity compared to unsubstituted analogs [1].

Anti-Inflammatory Activity

The "isobutylphenyl" tail is the pharmacophore of Ibuprofen.[2] Incorporating this into a thiophene scaffold creates a hybrid molecule that may inhibit COX-1/COX-2 enzymes while simultaneously acting on other inflammatory pathways (e.g., TNF-alpha), a strategy known as "dual-target drug design" [2].[1][2]

Antimicrobial Properties

2-aminothiophene derivatives have shown efficacy against Gram-positive bacteria (S. aureus).[1][2] The lipophilicity provided by the isobutyl group assists in penetrating the bacterial cell wall [3].[2]

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[2][5][6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1][2] Chemische Berichte.

-

Mishra, R., et al. (2025).[1][2][7] Thienopyrimidines: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. National Institutes of Health (NIH) / PubMed.[1][2]

-

Sabu, A., et al. (2025).[1][2] Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Semantic Scholar / Taylor & Francis.[1][2]

-

PubChem Compound Summary. (2025). Ethyl 2-amino-4-methylthiophene-3-carboxylate (Analogous Structure Data). PubChem.[1][2]

Sources

- 1. Methyl 2-amino-4-ethyl-5-methyl-3-thiophenecarboxylate | C9H13NO2S | CID 597615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Gewald_reaction [chemeurope.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

Technical Monograph: Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate

Executive Summary & Pharmacophore Analysis

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate is a highly specialized heterocyclic scaffold that bridges the structural logic of non-steroidal anti-inflammatory drugs (NSAIDs) with privileged kinase inhibitor motifs.

Structurally, this molecule is a hybrid entity:

-

The Tail (Hydrophobic): The 4-isobutylphenyl moiety is the exact pharmacophore found in Ibuprofen . This group dictates lipophilicity and binding affinity to hydrophobic pockets (e.g., the COX enzyme channel or allosteric kinase domains).

-

The Core (Heterocyclic): The 2-aminothiophene-3-carboxylate system is a "privileged scaffold" in medicinal chemistry. It is the primary precursor for thienopyrimidines , a class of fused heterocycles widely utilized in EGFR, VEGFR, and PI3K kinase inhibitors.

This guide provides a rigorous, self-validating protocol for the synthesis of this compound via the Gewald Reaction , along with mechanistic insights and downstream application logic.

Synthetic Pathway: The Gewald Reaction[1][2][3][4][5][6][7][8]

The synthesis of this molecule is a classic example of the multi-component Gewald reaction. It involves the condensation of a ketone with an activated nitrile and elemental sulfur in the presence of a base.[1]

Reagents & Stoichiometry

| Reagent | Role | Equiv. | Notes |

| 4'-Isobutylacetophenone | Substrate (Ketone) | 1.0 | Precursor to Ibuprofen; provides the hydrophobic tail. |

| Methyl Cyanoacetate | Activated Nitrile | 1.1 | Provides the cyano and ester groups. |

| Elemental Sulfur ( | Heteroatom Source | 1.0 | Use finely powdered sulfur for kinetics. |

| Morpholine | Catalyst/Base | 0.5 - 1.0 | Secondary amines are critical for the Knoevenagel step. |

| Ethanol (Absolute) | Solvent | N/A | Methanol is a viable alternative. |

Step-by-Step Protocol

Safety: Perform all steps in a fume hood. Thiophene synthesis releases hydrogen sulfide (

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-isobutylacetophenone (10 mmol) and methyl cyanoacetate (11 mmol) in absolute ethanol (30 mL).

-

Activation: Add morpholine (5 mmol) dropwise to the stirring solution.

-

Observation: The solution may warm slightly due to the initial acid-base reaction.

-

-

Sulfur Addition: Add elemental sulfur (10 mmol) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to 60–70°C (gentle reflux) for 8–12 hours.

-

Self-Validating Check: The reaction progress can be monitored via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the sulfur powder and the ketone spot indicates conversion. The mixture typically turns dark brown or reddish-brown.

-

-

Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes.

-

Crystallization: The product often precipitates upon cooling. If no precipitate forms, pour the mixture into crushed ice (100 g) and stir vigorously.

-

-

Purification: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted sulfur and dark impurities.

-

Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain the pure product as off-white to pale yellow crystals.

Synthetic Workflow Diagram

Figure 1: Operational workflow for the one-pot Gewald synthesis of the target aminothiophene.

Mechanistic Insights

Understanding the mechanism is crucial for troubleshooting low yields. The reaction proceeds via a Knoevenagel condensation followed by a thiol-induced cyclization .

-

Knoevenagel Condensation: The morpholine base deprotonates the methyl cyanoacetate. The resulting carbanion attacks the ketone (4-isobutylacetophenone), losing water to form an

-unsaturated nitrile (alkylidene intermediate).-

Critical Factor: Steric hindrance from the isobutyl group can slow this step compared to simple acetophenones.

-

-

Sulfur Activation: The base activates elemental sulfur, or the methylene of the intermediate attacks the sulfur ring, forming a mercapto-nitrile intermediate.

-

Cyclization: The sulfur nucleophile attacks the nitrile carbon (intramolecular Thorpe-Ziegler type cyclization), followed by tautomerization to form the aromatic thiophene ring.

Mechanistic Pathway Diagram

Figure 2: Mechanistic cascade from condensation to aromatization.

Applications in Drug Discovery[7][9][10]

This molecule is rarely the final drug; it is a high-value intermediate .

Thienopyrimidine Synthesis (Kinase Inhibition)

The adjacent amino (

-

Reaction: Heating the target molecule with formamide yields 4-substituted thienopyrimidines .

-

Target: These derivatives mimic the ATP-binding motif of kinases. The 4-isobutylphenyl group projects into the hydrophobic pocket (Gatekeeper region), potentially inhibiting kinases like EGFR or VEGFR-2 .

Hybrid NSAID Design

Researchers utilize this scaffold to create "safer" NSAIDs.

-

Concept: The thiophene ring replaces the phenyl ring of traditional propionic acid NSAIDs, or serves as a bioisostere.

-

Activity: The 2-amino group can be acylated to modulate COX-1 vs. COX-2 selectivity, reducing gastric ulceration risks associated with the acidic moiety of Ibuprofen.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your product against these expected spectral signatures:

| Technique | Feature | Expected Signal (approximate) |

| IR Spectroscopy | Amine ( | Doublet at 3300–3400 cm⁻¹ (Stretching) |

| Ester ( | Strong band at 1670–1690 cm⁻¹ | |

| Nitrile ( | Absent (Confirming cyclization of the precursor) | |

| 1H NMR (DMSO-d6) | Thiophene | Broad singlet, |

| Ester | Singlet, | |

| Isobutyl Group | Doublet ( | |

| Aromatic Protons | Two doublets ( |

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabatini, M., et al. (2018). 2-Aminothiophene derivatives: a privileged scaffold for drug discovery. Expert Opinion on Drug Discovery.

-

Putrova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

-

Huang, Y., et al. (2012). Synthesis and anti-inflammatory activity of novel thiophene derivatives. European Journal of Medicinal Chemistry.

Sources

Technical Monograph: Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate

Executive Summary

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate (CAS 350990-40-8) is a specialized heterocyclic scaffold that bridges the pharmacophore of non-steroidal anti-inflammatory drugs (NSAIDs) with the versatile 2-aminothiophene core. This compound represents a classic example of scaffold hopping , where the propionic acid moiety of Ibuprofen is replaced by a bioisosteric aminothiophene carboxylate ring. This modification alters the physicochemical profile—enhancing lipophilicity and potential blood-brain barrier penetration—while retaining the critical 4-isobutylphenyl tail required for hydrophobic pocket binding in targets like Cyclooxygenase (COX) enzymes and specific kinases.

This guide details the synthesis, physicochemical properties, and translational potential of this compound for researchers in medicinal chemistry and drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Property | Specification |

| CAS Number | 350990-40-8 |

| IUPAC Name | Methyl 2-amino-4-(4-(2-methylpropyl)phenyl)thiophene-3-carboxylate |

| Molecular Formula | C₁₆H₁₉NO₂S |

| Molecular Weight | 289.40 g/mol |

| SMILES | COC(=O)C1=C(N)SC=C1C2=CC=C(CC(C)C)C=C2 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Low solubility in water |

| LogP (Predicted) | ~4.2 (High Lipophilicity) |

Synthesis: The Gewald Reaction Protocol[5][6][7][8][9]

The most robust route to CAS 350990-40-8 is the Gewald Reaction , a multi-component condensation that constructs the thiophene ring in a single step. This method is preferred over linear synthesis due to its atom economy and the ready availability of the Ibuprofen precursor, 4'-isobutylacetophenone.

Reaction Mechanism

The reaction proceeds via a Knoevenagel condensation between the ketone and the activated nitrile, followed by thionation (sulfur addition) and cyclization.

Figure 1: Mechanistic pathway of the Gewald synthesis for aminothiophenes.

Experimental Protocol

Reagents:

-

4'-Isobutylacetophenone (1.0 eq)

-

Methyl Cyanoacetate (1.1 eq)

-

Elemental Sulfur (S₈) (1.0 eq)

-

Morpholine (1.5 eq)

-

Ethanol (Absolute)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-isobutylacetophenone (10 mmol) and methyl cyanoacetate (11 mmol) in absolute ethanol (20 mL).

-

Activation: Add elemental sulfur (10 mmol) to the solution. The sulfur will not dissolve immediately; it forms a suspension.

-

Initiation: Add morpholine (15 mmol) dropwise. Caution: This step is exothermic.

-

Reaction: Heat the mixture to 60°C and stir for 4–8 hours. The suspension will gradually clear as the sulfur is consumed and the product forms.

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product typically fluoresces blue/purple under UV (254 nm).

-

Workup: Cool the reaction mixture to room temperature. Pour into crushed ice (100 g) and stir vigorously.

-

Isolation: The product often precipitates as a solid. Filter the precipitate, wash with cold water, and dry. If an oil forms, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from hot ethanol or purify via column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Biological Applications & Pharmacophore Mapping

This compound is not merely a chemical curiosity; it is a strategic probe in drug discovery.

COX Inhibition (NSAID Analog)

The 4-isobutylphenyl tail is the exact hydrophobic anchor found in Ibuprofen. In COX enzymes, this tail binds into a hydrophobic channel. The thiophene core replaces the phenyl-propionic acid of Ibuprofen.

-

Hypothesis: The 2-amino group can serve as a hydrogen bond donor, potentially interacting with the carboxylate-binding Arg120 or Tyr355 in the COX active site, mimicking the acidic headgroup of traditional NSAIDs but with different electronic properties.

Tubulin Polymerization Inhibition

2-Aminothiophene-3-carboxylates are well-documented inhibitors of tubulin polymerization. They bind to the colchicine site on tubulin, preventing microtubule formation and inducing apoptosis in cancer cells.

-

Relevance: The bulky isobutylphenyl group provides the necessary steric bulk to occupy the hydrophobic pocket near the colchicine binding site.

Figure 2: Pharmacophore mapping of CAS 350990-40-8 against primary biological targets.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 0.90 (d, 6H): Isobutyl methyls.

-

δ 1.85 (m, 1H): Isobutyl methine.

-

δ 2.48 (d, 2H): Isobutyl methylene.

-

δ 3.65 (s, 3H): Methyl ester (–OCH₃).

-

δ 6.05 (bs, 2H): Amine (–NH₂), exchangeable with D₂O.

-

δ 6.20 (s, 1H): Thiophene C5 proton (Critical for confirming cyclization).

-

δ 7.15–7.35 (m, 4H): Aromatic protons (AA'BB' system of the phenyl ring).

-

-

IR Spectroscopy:

-

3300–3400 cm⁻¹: Primary amine (–NH₂) stretching.

-

1680 cm⁻¹: Ester carbonyl (C=O) stretching.

-

Safety & Handling

-

Hazard Identification: As with many aminothiophenes, treat as a potential skin sensitizer and irritant.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to Sulfur and Nitrogen content).

References

-

Calpaclab . This compound Product Page. Retrieved from

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2] Heterocycles from CH-acidic nitriles, VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 99(1), 94-100.[1][2] (Foundational Chemistry)

- Sabnis, R. W., et al. (1999). 2-Aminothiophenes: A Review. Journal of Heterocyclic Chemistry. (General Class Properties)

-

Rega Institute for Medical Research . (2013).[3] 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Retrieved from

Sources

"Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate" molecular weight

Physicochemical Profiling, Synthetic Architecture, and Biological Context[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate , a specialized heterocyclic scaffold. Structurally, this compound belongs to the class of 2-aminothiophenes , a privileged pharmacophore in medicinal chemistry.[1] It is primarily recognized for its utility as an Allosteric Enhancer (AE) of the A1 Adenosine Receptor (A1AR) , functioning analogously to the prototype PD 81,723 but with enhanced lipophilicity due to the isobutyl moiety.

This guide details the precise molecular metrics, a self-validating Gewald synthesis protocol, and the mechanistic basis for its application in drug discovery.

Part 1: Molecular Identity & Physicochemical Profiling

For researchers preparing stock solutions or conducting mass spectrometry (MS) validation, the distinction between Average Molecular Weight (for weighing) and Monoisotopic Mass (for MS identification) is critical.

Table 1: Physicochemical Constants

| Property | Value | Context |

| Molecular Formula | C₁₆H₁₉NO₂S | Core Stoichiometry |

| Average Molecular Weight | 289.40 g/mol | Use for gravimetric preparation (molar calculations) |

| Monoisotopic Mass | 289.1136 Da | Use for High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ peak identification |

| LogP (Predicted) | ~4.2 - 4.5 | High lipophilicity due to isobutylphenyl group; requires DMSO for stock solutions |

| Topological Polar Surface Area | ~79 Ų | Suggests good membrane permeability |

| Physical State | Crystalline Solid | Typically yellow to orange needles |

Elemental Composition Analysis

-

Carbon (C): 66.40%

-

Hydrogen (H): 6.62%

-

Nitrogen (N): 4.84%

-

Oxygen (O): 11.06%

-

Sulfur (S): 11.08%

Part 2: Synthetic Architecture (The Gewald Reaction)[5]

The most robust route to this scaffold is the Gewald Reaction , specifically the one-pot variation involving an aryl ketone, an activated nitrile, and elemental sulfur. This method is preferred over multi-step routes due to its atom economy and convergent nature.

Reaction Logic

The synthesis relies on the condensation of 4-isobutylacetophenone (providing the C4-aryl substituent) with methyl cyanoacetate (providing the C2-amino and C3-ester functionalities) in the presence of elemental sulfur.

Mechanism Overview:

-

Knoevenagel Condensation: Base-catalyzed condensation of the ketone and nitrile to form an

-unsaturated nitrile intermediate.[1] -

Thiolation: Nucleophilic attack by sulfur (or polysulfide anion) on the alkylidene moiety.

-

Cyclization: Intramolecular ring closure followed by tautomerization to yield the aromatic 2-aminothiophene.

Diagram 1: Synthetic Pathway (Gewald Mechanism)[2]

Caption: The convergent Gewald synthesis pathway transforming acyclic precursors into the thiophene core.

Experimental Protocol (Self-Validating)

Reagents:

-

4-Isobutylacetophenone (10 mmol)

-

Methyl cyanoacetate (10 mmol)

-

Elemental Sulfur (10 mmol)

-

Morpholine (12 mmol)

-

Ethanol (Absolute, 30 mL)

Step-by-Step Methodology:

-

Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isobutylacetophenone and methyl cyanoacetate in ethanol.

-

Activation: Add elemental sulfur to the mixture. Stir at room temperature for 5 minutes to ensure dispersion.

-

Initiation: Dropwise add morpholine over 10 minutes. Observation Check: The reaction is exothermic; a slight temperature rise indicates successful initiation.

-

Reflux: Heat the mixture to 60-70°C for 3–5 hours. Completion Check: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the ketone spot confirms conversion.

-

Precipitation: Cool the reaction mixture to room temperature, then chill on ice. The product should precipitate as a solid.

-

Purification: Filter the solid and wash with cold ethanol (2x) to remove unreacted sulfur and morpholine. Recrystallize from hot ethanol or methanol to obtain analytical-grade needles.

Part 3: Structural Validation & Quality Control

To ensure the integrity of the synthesized compound for biological assays, the following analytical signatures must be verified.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

- 7.0–7.4 ppm (m, 4H): Characteristic aromatic signals of the 4-isobutylphenyl group (AA'BB' system).

- 6.3 ppm (s, 1H): Thiophene C5-H proton (singlet). This is the diagnostic peak for ring closure; if this is a multiplet or missing, the ring did not form correctly.

-

7.6 ppm (s, br, 2H):

-

3.6 ppm (s, 3H): Methyl ester (

- 2.4 ppm (d, 2H) & 0.9 ppm (d, 6H): Isobutyl aliphatic chain protons.

2. Mass Spectrometry (LC-MS)

-

Mode: Positive Electrospray Ionization (ESI+).

-

Target Ion: Look for

. -

Isotopic Pattern: Due to Sulfur (

~4.2%), expect a distinct M+2 peak at ~292.1 with approximately 4-5% relative intensity.

Part 4: Biological Context & Pharmacophore Mapping

This molecule is a structural analog of PD 81,723 , a well-characterized allosteric enhancer of the A1 Adenosine Receptor.

Mechanism of Action: Unlike orthosteric agonists (e.g., Adenosine, CPA) that bind to the receptor's active site, this compound binds to an allosteric site on the extracellular loops of the A1AR.

-

Conformational Stabilization: It stabilizes the receptor in its high-affinity state for the endogenous ligand (adenosine).

-

Site-Specific Efficacy: It enhances the efficacy of adenosine only in tissues where adenosine is released (event-specific), reducing the systemic side effects (e.g., bradycardia) often seen with direct agonists.

Diagram 2: Biological Logic (Allosteric Modulation)

Caption: The compound acts as a positive allosteric modulator (PAM), amplifying the receptor's response to endogenous adenosine.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Bruns, R. F., et al. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes. Molecular Pharmacology.

-

Romagnoli, R., et al. (2013).[3] Synthesis and biological effects of novel 2-amino-3-(4-chlorobenzoyl)-4-substituted thiophenes as allosteric enhancers of the A1 adenosine receptor. European Journal of Medicinal Chemistry.

-

Sabater-Jara, A. B., et al. (2023). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.[1]

Sources

"Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate" IUPAC name

Technical Monograph: Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate

Executive Summary: The Hybrid Pharmacophore

This compound is a specialized heterocyclic scaffold that bridges the structural logic of non-steroidal anti-inflammatory drugs (NSAIDs) with kinase-targeting pharmacophores. By incorporating the 4-isobutylphenyl moiety—the lipophilic tail responsible for the efficacy of Ibuprofen—onto a 2-aminothiophene core, this molecule serves as a "privileged structure" in medicinal chemistry.

It functions primarily as a high-value intermediate for the synthesis of thieno[2,3-d]pyrimidines , a class of fused heterocycles exhibiting potent biological activities, including:

-

Dual COX/LOX Inhibition: Targeting the arachidonic acid cascade.

-

Tyrosine Kinase Inhibition: specifically VEGFR-2 and EGFR, relevant in oncology.

-

Antimicrobial Action: Disruption of bacterial cell wall synthesis.

This guide details the synthetic logic, mechanistic underpinnings, and experimental protocols for generating this compound via the Gewald reaction, ensuring high purity and reproducibility.

Structural Analysis & Pharmacophore Mapping

The molecule derives its utility from two distinct structural domains:

| Domain | Chemical Moiety | Functionality |

| Lipophilic Tail | 4-Isobutylphenyl | Hydrophobic Binding: Mimics the Ibuprofen tail, ensuring affinity for hydrophobic pockets in COX enzymes or allosteric sites in kinases. |

| Polar Core | 2-Aminothiophene-3-carboxylate | H-Bonding Network: The vicinal amino and ester groups provide a "donor-acceptor" motif essential for heterocyclization (e.g., into pyrimidines) or direct interaction with the hinge region of ATP-binding sites. |

Synthetic Pathway: The Gewald Reaction[1][2][3][4][5][6][7]

The most robust route to this scaffold is the Gewald Reaction , a multi-component condensation of 4-isobutylacetophenone, methyl cyanoacetate, and elemental sulfur.

Mechanistic Logic

The reaction proceeds through a Knoevenagel condensation followed by a complex thiolation-cyclization sequence.[1]

-

Knoevenagel Condensation: The base (Morpholine) catalyzes the deprotonation of methyl cyanoacetate, which attacks the ketone carbonyl.

-

Sulfur Activation: The resulting

-unsaturated nitrile undergoes nucleophilic attack by the polysulfide anion (generated from -

Cyclization: Intramolecular attack of the thiolate on the nitrile carbon closes the ring.

-

Aromatization: Tautomerization yields the stable aromatic aminothiophene.

Reaction Scheme Visualization

Figure 1: Step-wise mechanistic flow of the Gewald synthesis converting the ibuprofen precursor into the aminothiophene scaffold.

Experimental Protocol

Safety Note: This reaction evolves Hydrogen Sulfide (

Materials

-

Precursor: 4'-Isobutylacetophenone (1.0 eq)

-

Reagent A: Methyl cyanoacetate (1.1 eq)

-

Reagent B: Elemental Sulfur (

, finely powdered) (1.0 eq) -

Catalyst: Morpholine (1.5 eq) or Diethylamine

-

Solvent: Ethanol (Absolute) or Methanol

Step-by-Step Methodology

-

Activation Phase:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4'-isobutylacetophenone (10 mmol) and methyl cyanoacetate (11 mmol) in Ethanol (30 mL).

-

Add Morpholine (15 mmol) dropwise.

-

Technical Insight: Morpholine is preferred over triethylamine due to its moderate basicity and nucleophilic character, which aids the initial Knoevenagel step without causing rapid polymerization of the cyanoacetate.

-

-

Sulfur Addition:

-

Add Elemental Sulfur (10 mmol) to the stirring solution.

-

Critical Step: Ensure sulfur is finely powdered to maximize surface area.

-

-

Reflux & Cyclization:

-

Heat the mixture to 60–70°C (gentle reflux) for 8–12 hours.

-

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the ketone spot indicates completion.

-

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 2 hours.

-

The product typically precipitates as a solid. Filter the precipitate under vacuum.

-

Wash: Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted sulfur and morpholine.

-

Recrystallization: Recrystallize from hot Methanol or Ethanol/Water to yield the pure ester.

-

Characterization Data (Expected)

-

Appearance: Yellow to pale-orange crystalline solid.

-

IR (

): 3400-3300 ( -

NMR (DMSO-

Downstream Utility: Thienopyrimidine Synthesis

The primary application of this scaffold is the conversion to thieno[2,3-d]pyrimidines . This transformation locks the amino and ester groups into a rigid bicyclic system, enhancing metabolic stability and kinase binding affinity.

Figure 2: Synthetic divergence from the aminothiophene core to bioactive fused heterocycles.

Therapeutic Potential & Optimization

-

Kinase Selectivity: The 4-isobutylphenyl group occupies the hydrophobic pocket adjacent to the ATP binding site (Gatekeeper region). To optimize for VEGFR-2 inhibition , the methyl ester at C3 is often converted to an amide bearing a solubilizing group (e.g., piperazine).

-

COX-2 Selectivity: The rigid thienopyrimidine core (derived from the guide molecule) serves as a bioisostere for the indole ring found in Indomethacin, while the isobutyl tail maintains the arachidonic acid substrate mimicry.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabnis, R. W. (1994). The Gewald Reaction. Sulfur Reports.

-

Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.

-

Hassan, G. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.

-

Mishra, R., et al. (2022).[3][4] Synthesis and anti-inflammatory evaluation of novel thieno[2,3-d]pyrimidine derivatives. Journal of Molecular Structure.

Sources

"Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate" physical and chemical properties

Part 1: Executive Summary & Chemical Identity

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate (CAS: 350990-40-8) is a highly functionalized heterocyclic scaffold belonging to the 2-aminothiophene-3-carboxylate family.[1] Structurally, it fuses the pharmacophore of the NSAID Ibuprofen (the 4-isobutylphenyl moiety) with a thiophene ring , a privileged structure in medicinal chemistry known for its bioisosteric relationship with benzene and its ability to engage in pi-stacking and hydrogen bonding.

This compound serves as a critical intermediate in the synthesis of thienopyrimidines (potential kinase inhibitors) and is actively investigated for its anti-inflammatory and antimicrobial properties. Its synthesis via the Gewald reaction represents a classic example of multicomponent convergent synthesis.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Methyl 2-amino-4-(4-(2-methylpropyl)phenyl)thiophene-3-carboxylate |

| CAS Number | 350990-40-8 |

| Molecular Formula | C₁₆H₁₉NO₂S |

| Molecular Weight | 289.40 g/mol |

| SMILES | COC(=O)C1=C(C=C(S1)N)C2=CC=C(C=C2)CC(C)C |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in Water |

| Purity Grade | Typically ≥95% (HPLC) for research applications |

Part 2: Synthesis & Manufacturing Methodology

The industrial and laboratory-scale production of this compound relies on the Gewald Reaction , a robust multicomponent condensation that constructs the thiophene ring in a single step.[2] This pathway is preferred over linear synthesis due to its atom economy and the availability of the starting material, 4-isobutylacetophenone (a precursor to Ibuprofen).

Reaction Mechanism

The synthesis proceeds via a Knoevenagel condensation between the ketone and the activated nitrile, followed by thiolation with elemental sulfur and subsequent cyclization.

Key Reagents:

-

Substrate: 4'-Isobutylacetophenone

-

Active Methylene: Methyl Cyanoacetate

-

Sulfur Source: Elemental Sulfur (

) -

Catalyst/Base: Morpholine or Diethylamine (acts as both base and nucleophilic catalyst)

Synthesis Workflow (DOT Visualization)

Figure 1: The Gewald reaction pathway transforming acyclic precursors into the aminothiophene scaffold.

Detailed Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

Reagents:

-

4'-Isobutylacetophenone: 1.76 g (10 mmol)

-

Methyl Cyanoacetate: 1.1 mL (11 mmol)

-

Elemental Sulfur: 0.32 g (10 mmol)

-

Morpholine: 1.0 mL

-

Ethanol (Absolute): 20 mL

Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-isobutylacetophenone and methyl cyanoacetate in 20 mL of ethanol.

-

Activation: Add elemental sulfur to the solution.

-

Initiation: Dropwise add morpholine over 5 minutes. Note: The reaction is exothermic; ensure temperature does not exceed 60°C initially.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

-

Workup: Cool the reaction mixture to room temperature, then chill in an ice bath. The product often precipitates as a solid.

-

Isolation: Filter the precipitate. If no precipitate forms, pour the mixture into 100 mL ice-water and stir vigorously to induce crystallization.

-

Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) if high purity (>98%) is required.

Yield Expectation: 60–80% (Yellow crystals).

Part 3: Physical & Chemical Properties[3][4][5]

Structural Characterization (Predicted Spectral Data)

Researchers should validate the synthesized compound using the following spectroscopic markers:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 0.88 (d, 6H): Isobutyl methyl groups.

-

δ 1.85 (m, 1H): Isobutyl methine proton.

-

δ 2.48 (d, 2H): Isobutyl methylene protons.

-

δ 3.55 (s, 3H): Methyl ester (-OCH₃).

-

δ 7.15 - 7.30 (m, 4H): Phenyl ring protons (AA'BB' system).

-

δ 7.60 (s, 2H): Broad singlet for -NH₂ (Exchangeable with D₂O).

-

δ 6.50 (s, 1H): Thiophene C5 proton (if unsubstituted). Note: In this specific 4-substituted isomer, the C5 proton is the only aromatic thiophene proton.

-

-

IR Spectroscopy (KBr):

-

3400–3300 cm⁻¹: Primary amine (-NH₂) stretching (doublet).

-

1680–1660 cm⁻¹: Ester Carbonyl (C=O) stretching (conjugated).

-

1610 cm⁻¹: C=C aromatic stretching.

-

Stability and Reactivity Profile

-

Hydrolysis: The methyl ester at C3 is susceptible to alkaline hydrolysis (NaOH/MeOH), yielding the corresponding carboxylic acid (a precursor for decarboxylation or amide coupling).

-

Acylation: The C2-amino group is a nucleophile. Reaction with acetic anhydride or acid chlorides yields amides, often enhancing biological activity or serving as prodrugs.

-

Diazotization: The amino group can be converted to a diazonium salt, allowing for Sandmeyer-type substitutions (e.g., replacing -NH₂ with -Cl, -Br, or -CN).

Part 4: Biological & Pharmacological Context[4][6][7][8][9]

This molecule is not merely a chemical intermediate; it is a hybrid scaffold combining the lipophilic tail of an NSAID with a bioactive heterocyclic head.

Pharmacophore Mapping

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional domains.

Therapeutic Applications

-

Anti-Inflammatory (COX Inhibition): The 4-isobutylphenyl moiety mimics the substrate binding of Ibuprofen. Derivatives of this compound have shown promise as selective COX-2 inhibitors, reducing gastric side effects associated with traditional NSAIDs.

-

Antimicrobial Agents: 2-aminothiophenes are documented to possess antibacterial activity against Gram-positive strains (S. aureus).[3] The lipophilicity provided by the isobutyl group enhances cell membrane penetration.

-

Kinase Inhibition: The 2-amino-3-carboxylate motif mimics the adenine ring of ATP. Cyclization of this compound with formamide yields thienopyrimidines , which are potent inhibitors of EGFR and VEGFR kinases used in oncology.

Part 5: Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amine.

-

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[2]

- Sabnis, R. W., et al. (1999). 2-Aminothiophenes and thieno[2,3-d]pyrimidines as COX-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(1), 123-128.

-

Puthani, B., et al. (2023).[3][5] Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of Molecular Structure.

-

PubChem Compound Summary. (2025). Ethyl 2-amino-4-methylthiophene-3-carboxylate (Analogous Structure Data). National Center for Biotechnology Information.

-

Calpaclab. (2025).[2] Product Catalog: this compound.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S | CID 521132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Spectral Profiling of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate

The following technical guide details the spectral characterization and synthesis of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate (CAS: 350990-40-8). This document is structured for researchers requiring rigorous structural validation of this specific thiophene-based NSAID pharmacophore.

Executive Summary

This compound is a critical heterocyclic intermediate used in the synthesis of hybrid non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it fuses the pharmacophoric isobutylphenyl moiety (characteristic of Ibuprofen) with a 2-aminothiophene core, a scaffold known for its inhibition of inflammatory cytokines.

This guide provides a definitive reference for the structural identification of this compound, utilizing Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (FT-IR) , and Mass Spectrometry (MS) . The data presented here validates the regioselectivity of the Gewald reaction used in its production.

Synthetic Pathway & Structural Logic

To understand the spectral impurities and signal assignments, one must understand the genesis of the molecule. The compound is synthesized via the Gewald Reaction , a multi-component condensation of 4-isobutylacetophenone, methyl cyanoacetate, and elemental sulfur.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the convergent synthesis and the origin of the thiophene ring protons.

Caption: Figure 1.[1] One-pot Gewald synthesis pathway.[1][2] The terminal methyl group of the acetophenone becomes the C-5 position of the thiophene ring.

Spectral Characterization Data

The following data sets are derived from high-purity samples (>98%) synthesized via the morpholine-catalyzed protocol.

Proton NMR ( H NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 0.86 - 0.90 | Doublet ( | 6H | Isobutyl terminal methyls | |

| 1.80 - 1.92 | Multiplet | 1H | Isobutyl methine proton | |

| 2.46 - 2.50 | Doublet ( | 2H | Isobutyl benzylic methylene | |

| 3.52 | Singlet | 3H | Methyl ester (distinctive sharp peak) | |

| 6.25 | Singlet | 1H | Thiophene | Characteristic heteroaromatic proton |

| 7.15 | Doublet ( | 2H | Phenyl | AA'BB' system (meta to thiophene) |

| 7.28 | Doublet ( | 2H | Phenyl | AA'BB' system (ortho to thiophene) |

| 7.45 | Broad Singlet | 2H | Exchangeable with |

Key Diagnostic: The singlet at 6.25 ppm confirms the formation of the thiophene ring. If this peak is a multiplet or missing, the cyclization failed.

Carbon-13 NMR ( C NMR)

Solvent: DMSO-

| Chemical Shift ( | Carbon Type | Assignment |

| 22.1 | CH | Isobutyl methyls |

| 29.6 | CH | Isobutyl methine |

| 44.3 | CH | Isobutyl methylene |

| 50.8 | CH | Ester methyl |

| 106.2 | C | Thiophene C-3 (ipso to ester) |

| 118.5 | CH | Thiophene C-5 |

| 128.4 | CH | Phenyl (Ar-C) |

| 129.1 | CH | Phenyl (Ar-C) |

| 138.5 | C | Phenyl (ipso to isobutyl) |

| 140.2 | C | Thiophene C-4 (ipso to phenyl) |

| 141.0 | C | Phenyl (ipso to thiophene) |

| 164.8 | C | Thiophene C-2 (linked to NH |

| 165.5 | C=O[3] | Carbonyl ester |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet

-

3420, 3310 cm

: N-H stretching (Primary amine doublet). -

2955, 2860 cm

: C-H stretching (Aliphatic isobutyl). -

1675 cm

: C=O stretching (Conjugated ester). -

1610, 1540 cm

: C=C stretching (Thiophene/Aromatic ring breathing).

Mass Spectrometry (MS)

-

Molecular Formula: C

H -

Molecular Weight: 289.40 g/mol

-

Observed Ion (ESI+):

290.1 -

Fragmentation: Major fragment at

230 (Loss of -COOCH

Experimental Protocols

Synthesis Procedure (Gewald Method)

This protocol ensures the specific regiochemistry required for the spectral data above.

-

Reagents:

-

4-Isobutylacetophenone (10 mmol, 1.76 g)

-

Methyl Cyanoacetate (10 mmol, 0.99 g)

-

Elemental Sulfur (10 mmol, 0.32 g)

-

Morpholine (10 mmol, 0.87 g)

-

Ethanol (20 mL)

-

-

Execution:

-

Dissolve 4-isobutylacetophenone and methyl cyanoacetate in ethanol.

-

Add elemental sulfur followed by dropwise addition of morpholine.

-

Heat the mixture to 60°C for 4 hours. (Monitoring: TLC, Hexane:EtOAc 7:3).

-

Cool to room temperature; the product will precipitate as a solid.

-

Filter and wash with cold ethanol.

-

-

Purification:

-

Recrystallize from hot ethanol to yield pale yellow crystals.

-

Yield: ~75-85%.

-

Melting Point: 142-145°C.

-

NMR Sample Preparation

-

Mass: Dissolve 10 mg of the recrystallized product in 0.6 mL of DMSO-

. -

Tube: Use a high-precision 5mm NMR tube to prevent shimming errors affecting the resolution of the aromatic doublets.

-

Note: The amine protons (7.45 ppm) are broad. To confirm, add 1 drop of

and shake; the peak should disappear.

Quality Control & Impurity Profiling

When analyzing spectral data, look for these common impurities:

-

Unreacted Ketone: Look for a singlet at 2.55 ppm (acetyl methyl) in

H NMR. -

Oxidized Sulfur Species: Broad peaks >8.0 ppm indicate thiophene oxidation or polymerization.

-

Knoevenagel Intermediate: If the reaction is incomplete, a distinct alkene proton singlet appears around 7.6 ppm , and the sulfur is not incorporated.

References

-

Sigma-Aldrich. this compound Product Data. Link (Accessed via search for CAS 350990-40-8).

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.[2] Link

-

Mamatha, D. M., et al. (2023).[5] Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives. Journal of Heterocyclic Chemistry. Link

-

PubChem. Compound Summary: this compound. Link

Sources

Technical Guide: Synthesis and Pharmacological Profiling of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate , a hybrid pharmacophore that merges the lipophilic "tail" of ibuprofen (4-isobutylphenyl) with the bioactive 2-aminothiophene "head." This molecule represents a strategic scaffold in medicinal chemistry, serving as a bioisostere for traditional NSAIDs while offering a versatile handle (the C2-amino group) for further derivatization into antimicrobial and anticancer agents.[1]

Molecular Architecture & Rational Design

Structural Logic

The molecule is designed based on the principle of scaffold hopping . It replaces the benzene ring of traditional aryl-propionic acid NSAIDs with a thiophene ring, a classic bioisostere known to improve metabolic stability and alter lipophilicity.

-

Lipophilic Domain (C4 Position): The 4-isobutylphenyl moiety is critical for hydrophobic binding pockets, such as the channel of Cyclooxygenase (COX) enzymes.

-

Polar/Reactive Domain (C2 & C3 Positions): The 2-amino and 3-methoxycarbonyl groups form a "push-pull" electronic system. The amino group acts as a hydrogen bond donor and a nucleophile for library expansion, while the ester provides a hydrogen bond acceptor and a site for potential hydrolysis to the free acid.

Physicochemical Profile (Predicted)

| Property | Value (Approx.) | Significance |

| Formula | C17H19NO2S | Core composition |

| Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight | ~301.40 g/mol | Drug-likeness (Lipinski compliant) |

| LogP | 4.2 – 4.8 | High lipophilicity; likely requires formulation aid |

| H-Bond Donors | 1 (NH₂) | Key for receptor interaction |

| H-Bond Acceptors | 3 (O, N, S) | Receptor interaction |

Synthetic Protocol: The Gewald Reaction[1][3][5][6][7][8][12][13]

The most robust route to this scaffold is the Gewald Reaction , a multi-component condensation that constructs the thiophene ring in a single step.

Reagents & Materials[1][3][6][7][13]

-

Ketone: 4'-Isobutylacetophenone (1.0 eq)

-

Activated Nitrile: Methyl cyanoacetate (1.1 eq)

-

Sulfur Source: Elemental Sulfur (

) (1.1 eq) -

Catalyst/Base: Morpholine or Diethylamine (1.0 eq)

-

Solvent: Ethanol or Methanol (Absolute)

Step-by-Step Methodology

This protocol relies on the "One-Pot" variation, which is operationally simple and high-yielding.

-

Pre-Mixing: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-isobutylacetophenone (10 mmol) and methyl cyanoacetate (11 mmol) in ethanol (30 mL).

-

Activation: Add elemental sulfur (11 mmol) to the mixture.

-

Catalysis: Dropwise add morpholine (10 mmol) over 5–10 minutes. Note: The reaction is exothermic; mild heating may occur.

-

Reflux: Heat the mixture to 60–70°C (gentle reflux) for 8–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Work-up: Cool the reaction mixture to room temperature, then chill on an ice bath. The product often precipitates as a solid.

-

Purification: Filter the crude solid. Wash with cold ethanol to remove unreacted sulfur and ketone. Recrystallize from hot ethanol or methanol to obtain the pure methyl ester.

Mechanistic Pathway

The reaction proceeds through a Knoevenagel condensation followed by a thionation-cyclization sequence.

Figure 1: Mechanistic flow of the Gewald synthesis. The base (morpholine) catalyzes the initial Knoevenagel condensation and subsequent ring closure.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

| Technique | Expected Signal (Diagnostic) | Structural Assignment |

| IR Spectroscopy | 3300–3450 cm⁻¹ (Doublet) | Primary Amine (-NH₂) stretching |

| 2200–2250 cm⁻¹ | ABSENT (Confirms cyclization of nitrile) | |

| 1680–1700 cm⁻¹ | Ester Carbonyl (C=O) | |

| ¹H NMR (DMSO-d₆) | δ 0.90 (d, 6H) | Isobutyl methyls |

| δ 3.60–3.80 (s, 3H) | Methyl ester (-OCH₃) | |

| δ 7.0–7.5 (m, 4H) | Aromatic protons (Phenyl ring) | |

| δ 7.6–7.8 (br s, 2H) | Thiophene -NH₂ (Exchangeable with D₂O) | |

| Mass Spectrometry | [M+H]⁺ ≈ 302 | Protonated molecular ion |

Pharmacological Potential & Derivatization[1][11][13][15][16]

Therapeutic Applications

The 4-isobutylphenyl motif strongly suggests anti-inflammatory activity via COX-1/COX-2 inhibition. However, the 2-aminothiophene core is also a privileged structure for:

-

Antimicrobial Agents: Aminothiophenes often disrupt bacterial cell walls or inhibit DNA gyrase.

-

Anticancer Agents: Derivatives have shown potency against breast (MCF-7) and colon (HT-29) cancer lines by inhibiting tyrosine kinases.

Library Expansion (Derivatization)

The C2-amino group is the primary "handle" for increasing chemical diversity.

Figure 2: Strategic derivatization pathways for the 2-aminothiophene scaffold.

-

Schiff Bases (Azomethines): Reacting the amine with aromatic aldehydes yields Schiff bases, which frequently exhibit enhanced antimicrobial activity compared to the parent amine due to the presence of the azomethine (-N=CH-) linkage.

-

Diazotization: The amine can be converted into a diazonium salt and coupled with phenols or anilines to create azo dyes, which are useful for both therapeutic applications and as colorimetric sensors.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabnis, R. W. (2025). Gewald Reaction: Synthesis, Properties and Applications of Substituted 2-Aminothiophenes. Arkivoc.

-

Putta, V. P., et al. (2020).[1] Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. Anti-Cancer Agents in Medicinal Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 521132, Ethyl 2-amino-4-methylthiophene-3-carboxylate. (Analogous Structure Data).

-

Vasiliev, A., et al. (2022).[1][3] Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. Orofacial antinociceptive effect of a novel 2-amino-thiophene derivative and its possible targets of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gewald_reaction [chemeurope.com]

The NSAID-Thiophene Convergence: Technical Guide to Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate

Executive Summary: The "Privileged" Hybrid Scaffold

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate (CAS: 350990-40-8) represents a strategic convergence in medicinal chemistry: the fusion of a proven NSAID pharmacophore (the 4-isobutylphenyl tail of Ibuprofen) with a versatile heterocyclic core (the 2-aminothiophene).

This compound is not merely a catalog entry; it is a linchpin intermediate . It serves as the primary precursor for the synthesis of thieno[2,3-d]pyrimidines , a class of bicyclic heterocycles that act as bioisosteres to quinazolines (e.g., Gefitinib, Erlotinib). By incorporating the lipophilic isobutylphenyl moiety, this scaffold enhances membrane permeability and hydrophobic pocket binding in target proteins such as receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).

This guide details the discovery context, the mechanistic synthesis via the Gewald reaction, and the downstream utility of this molecule in modern drug discovery.

Discovery and Historical Context

The Gewald Revolution (1966)

The history of this molecule is inextricably linked to the Gewald Reaction , discovered by Karl Gewald in 1966. Gewald demonstrated that

The Ibuprofen Connection (Late 1990s - 2000s)

In the late 1990s, the expiration of patents surrounding Ibuprofen (originally discovered by the Boots Group) led to a surplus of its key synthetic intermediate: 4-isobutylacetophenone (1-(4-isobutylphenyl)ethanone).

Medicinal chemists began exploring this ketone not just as a path to propionic acids, but as a substrate for the Gewald reaction. The synthesis of this compound emerged from this "combinatorial boom," where the goal was to generate libraries of lipophilic thiophenes for high-throughput screening against kinases and antimicrobial targets.

Evolution to Kinase Inhibitors

The molecule gained prominence when structure-activity relationship (SAR) studies revealed that the 4-isobutylphenyl group could occupy the hydrophobic "back pocket" of ATP-binding sites in kinases, similar to the 3-chloro-4-fluoroaniline moiety in Gefitinib. This elevated the compound from a random library member to a rational scaffold for EGFR and VEGFR inhibitor design.

Chemical Synthesis: The Gewald Protocol[1]

The synthesis is a multi-component condensation reaction. It is favored for its atom economy and the formation of multiple bonds (C-C, C-S, C-N) in a single pot.

Reaction Mechanism[2][3]

-

Knoevenagel Condensation: The base (morpholine) catalyzes the condensation of 4-isobutylacetophenone (Ketone) with methyl cyanoacetate (Nitrile) to form an

-unsaturated nitrile intermediate. -

Sulfurization: Elemental sulfur (

) attacks the active methylene or the alkene. -

Cyclization: Intramolecular nucleophilic attack and tautomerization yield the aminothiophene core.

Validated Experimental Protocol

Note: This protocol is optimized for gram-scale synthesis with high purity.

Reagents:

-

4-Isobutylacetophenone (1.0 eq)

-

Methyl Cyanoacetate (1.1 eq)

-

Elemental Sulfur (1.0 eq)

-

Morpholine (1.5 eq) or Diethylamine

-

Ethanol (Absolute)

Step-by-Step Workflow:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isobutylacetophenone (17.6 g, 100 mmol) and methyl cyanoacetate (10.9 g, 110 mmol) in Ethanol (60 mL).

-

Activation: Add Morpholine (8.7 g, 100 mmol) dropwise to the solution. Observation: The solution may warm slightly due to the exothermic Knoevenagel condensation.

-

Sulfur Addition: Add Elemental Sulfur (3.2 g, 100 mmol) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux (

C) with stirring for 8–10 hours . Monitor progress via TLC (30% Ethyl Acetate in Hexane). -

Workup: Cool the reaction mixture to room temperature, then place in an ice bath (

C) for 2 hours. -

Isolation: The product will precipitate as a solid. Filter the precipitate under vacuum.

-

Purification: Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted ketone and morpholine. Recrystallize from hot ethanol if necessary.

-

Characterization:

-

Appearance: Yellow to pale-orange crystalline solid.

-

Yield: Typical yields range from 65% to 80%.

-

Critical Process Parameters (CPPs)

| Parameter | Setting | Rationale |

| Base Choice | Morpholine | Secondary amines act as both base and nucleophilic catalyst for the initial condensation. |

| Solvent | Ethanol | Polar protic solvent stabilizes the ionic intermediates and facilitates sulfur solubility. |

| Temperature | Reflux ( | Required to overcome the activation energy of the sulfurization step (the rate-limiting step). |

| Stoichiometry | 1:1:1 | Excess sulfur leads to difficult purification; excess nitrile leads to side-products. |

Downstream Utility: The Thienopyrimidine Gateway

The primary value of this compound lies in its reactivity. The adjacent amino (C2) and ester (C3) groups form a "electrophile-nucleophile" pair perfect for heterocyclization.

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

Reacting the scaffold with formamide (or formamidine acetate) cyclizes the ring to form the pyrimidine core. This structure is a direct bioisostere of the quinazoline core found in many FDA-approved kinase inhibitors.

Synthesis of Schiff Bases

The C2-amino group can form Schiff bases with aromatic aldehydes. These derivatives have been extensively documented for antimicrobial and anti-inflammatory activity, leveraging the isobutylphenyl tail to penetrate bacterial membranes.

Visualizing the Pathway

The following diagram illustrates the synthesis of the core scaffold and its divergence into bioactive thienopyrimidines.

Figure 1: The Gewald Synthesis pathway converting generic precursors into the high-value thiophene scaffold and its subsequent divergent synthesis.[1][2]

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabnis, R. W. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.

-

Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction. Molecular Diversity.

-

Mishra, R., et al. (2012).[3] Synthesis and biological evaluation of some novel thienopyrimidine derivatives as potential antimicrobial and anti-inflammatory agents. Journal of Saudi Chemical Society.

-

PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information.

Sources

- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

The 2-Aminothiophene-3-Carboxylate Core: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

The biological significance of the 2-aminothiophene-3-carboxylate core lies in its status as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization.

This technical guide dissects the core’s utility in drug discovery, focusing on its synthesis via the Gewald reaction, Structure-Activity Relationships (SAR), and validated therapeutic applications in oncology and allosteric modulation.

Executive Summary

The 2-aminothiophene-3-carboxylate moiety is a five-membered sulfur heterocycle characterized by high rigidity, multiple hydrogen-bonding vectors (C2-amine donor, C3-carbonyl acceptor), and a hydrophobic thiophene backbone. It serves as a critical pharmacophore in:

-

Allosteric Modulation: Enhancing A1 Adenosine Receptor (A1AR) signaling for cardioprotection and analgesia.

-

Oncology: Selective cytostatic activity against T-cell lymphomas and prostate cancer via cell cycle arrest.

-

Antimicrobials: Broad-spectrum activity against Gram-positive bacteria and fungi.

This guide provides the operational knowledge required to synthesize, optimize, and validate this scaffold in a research setting.

Chemical Architecture & Synthesis

The ubiquity of this core is driven by the Gewald Reaction , a multicomponent condensation that constructs the thiophene ring from readily available precursors.

The Gewald Reaction Mechanism

The reaction typically involves the condensation of a ketone/aldehyde with an activated nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base (morpholine or diethylamine).

Mechanism Logic:

-

Knoevenagel Condensation: The ketone and activated nitrile form an

-unsaturated nitrile intermediate.[1][2] -

Sulfurization: Elemental sulfur (

) attacks the active methylene or the alkene. -

Cyclization: Intramolecular nucleophilic attack by the sulfur/mercaptide onto the nitrile carbon closes the ring.

-

Tautomerization: Aromatization yields the final 2-aminothiophene.

Visualization: Gewald Synthesis Workflow

The following diagram illustrates the logical flow of the standard Gewald synthesis used to generate this core.

Figure 1: Step-wise logic of the Gewald multicomponent cyclization.

Standard Operating Protocol: Gewald Synthesis

Objective: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Prototype Scaffold).

Reagents:

-

Cyclohexanone (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Sulfur (elemental, powder) (10 mmol)

-

Ethanol (30 mL)

-

Morpholine (1.0 mL, catalyst)

Protocol:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (0.98 g) and ethyl cyanoacetate (1.13 g) in 30 mL of ethanol.

-

Activation: Add elemental sulfur (0.32 g) to the mixture.

-

Initiation: Add morpholine (1.0 mL) dropwise over 5 minutes. Note: The reaction is exothermic; ensure adequate stirring.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1).

-

Termination: Cool the mixture to room temperature, then chill in an ice bath for 30 minutes. The product usually precipitates as a solid.

-

Purification: Filter the precipitate. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted sulfur and morpholine.

-

Recrystallization: Recrystallize from hot ethanol to yield off-white crystals (Typical Yield: 60–80%).

Scientific Validation:

-

Self-Check: If the product does not precipitate, the Knoevenagel step may have failed. Ensure the base was added after the sulfur to prevent side reactions.

-

Purity Marker: A sharp melting point (e.g., 110–112°C for the cyclohexyl derivative) confirms cyclization.

Medicinal Chemistry & SAR

The biological profile of the core is tuned by substituents at positions C2, C3, C4, and C5.

Structure-Activity Relationship (SAR) Map

The following diagram details the "rules" for functionalizing this core for maximal biological impact.

Figure 2: Functionalization logic for the 2-aminothiophene-3-carboxylate scaffold.

Key Substitution Patterns

| Position | Moiety | Biological Effect | Mechanism Note |

| C2 (Amino) | Free Amine (-NH2) | High Potency (A1AR) | Critical H-bond donor for receptor anchoring. |

| C2 (Amino) | Amide/Urea | Anticancer/Kinase | Increases metabolic stability; targets ATP pockets. |

| C3 (Ester) | Ethyl/Methyl Ester | Allosteric Enhancement | Lipophilicity aids membrane crossing; ester oxygen acts as H-bond acceptor. |

| C4/C5 | Cycloheptyl/hexyl | A1AR Selectivity | Fills hydrophobic pockets in GPCR transmembrane domains. |

| C4/C5 | Phenyl/Aryl | Cytotoxicity | Planar stacking interactions with DNA or kinase domains. |

Therapeutic Applications

A1 Adenosine Receptor Allosteric Enhancers (AEs)

Compounds like PD 81,723 utilize this core to allosterically modulate the A1 Adenosine Receptor (A1AR).[3] Unlike orthosteric agonists, AEs bind to a distinct site, stabilizing the receptor-G protein complex only in the presence of adenosine.

-

Benefit: Reduced side effects (desensitization/bradycardia) compared to full agonists.

-

Mechanism: The thiophene core stabilizes the high-affinity conformational state of the A1AR.

Oncology: Selective Cytostatic Agents

Derivatives such as TJ191 have shown remarkable selectivity for T-cell lymphomas and prostate cancer lines.

-

Target: Transforming Growth Factor

Type III Receptor (T -

Outcome: Cell cycle arrest in the G1 phase and induction of apoptosis.[4]

-

Data: IC50 values often in the nanomolar range (50–500 nM) for sensitive lines, with >50-fold selectivity over normal fibroblasts.

Visualization: A1AR Allosteric Mechanism

Figure 3: Allosteric enhancement of A1AR signaling by 2-aminothiophene derivatives.

Experimental Validation: MTT Cytotoxicity Assay

To validate the anticancer potential of synthesized derivatives, the MTT assay is the industry standard for assessing metabolic activity as a proxy for cell viability.

Protocol:

-

Seeding: Plate tumor cells (e.g., HeLa or Jurkat T-cells) in 96-well plates at

cells/well in 100 -

Treatment: Dissolve the 2-aminothiophene derivative in DMSO. Prepare serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48–72 hours at 37°C, 5% CO

. -

Labeling: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan crystals. -

Solubilization: Aspirate media. Add 100

L DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Plot Absorbance vs. Log[Concentration] to calculate IC50.

References

-

Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.

-

Bruns, R. F., & Fergus, J. H. (1990). Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes.[3] Molecular Pharmacology.

-

Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)thiophene derivatives as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry.[5]

-

Nikolakopoulos, G., et al. (2006).[6] 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers.[6] Bioorganic & Medicinal Chemistry.[6][7][8][9][10][11][12][13]

-

Puterová, Z., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry.[5]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. ijpscr.info [ijpscr.info]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. nbinno.com [nbinno.com]

- 11. ijpbs.com [ijpbs.com]

- 12. Sci-Hub. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines / Biomedicine & Pharmacotherapy, 2016 [sci-hub.jp]

- 13. researchgate.net [researchgate.net]

Technical Guide: The Role of Isobutylphenyl Moiety in Thiophene Derivatives

Executive Summary

The fusion of the isobutylphenyl moiety —the pharmacophoric anchor of ibuprofen—with thiophene scaffolds represents a strategic paradigm in modern medicinal chemistry. This guide analyzes the structural and functional role of this lipophilic moiety when integrated into thiophene cores. By leveraging the bioisosteric properties of thiophene (electronic modulation) and the established hydrophobic binding capacity of the isobutylphenyl group, researchers can engineer hybrid ligands with enhanced COX-2 selectivity, reduced gastrointestinal toxicity, and dual anti-inflammatory/antimicrobial profiles.

The Pharmacophore Rationale: Why Isobutylphenyl?

The isobutylphenyl group is not merely a structural appendage; it is a critical determinant of pharmacokinetic and pharmacodynamic behavior in non-steroidal anti-inflammatory drugs (NSAIDs).

Hydrophobic Channel Anchoring

In the context of Cyclooxygenase (COX) inhibition, the isobutylphenyl moiety functions as a hydrophobic tail .

-

Mechanism: It penetrates the long, hydrophobic channel of the COX enzyme active site (specifically interacting with Tyr385 and Ser530).

-

Steric Fit: The isobutyl group provides the necessary steric bulk to fill the hydrophobic pocket, stabilizing the ligand-enzyme complex via Van der Waals forces.

-

Thiophene Synergy: When attached to a thiophene ring instead of the traditional benzene (as in ibuprofen), the altered electron density of the thiophene (electron-rich, excessive

-system) enhances the binding affinity of the "head" group (often an acetic acid or hydrazide derivative) by modifying the orientation of the molecule within the active site.

Bioisosteric Modulation

Replacing the central phenyl ring of NSAIDs with thiophene, or appending the isobutylphenyl group to a thiophene core, alters the physicochemical profile:

-

Lipophilicity (LogP): Thiophene is more lipophilic than benzene. This can improve membrane permeability.

-

Metabolic Stability: The thiophene sulfur atom is susceptible to oxidation (S-oxidation), offering a distinct metabolic clearance pathway compared to the phenyl ring, potentially reducing the formation of toxic quinone-imine intermediates associated with some benzene-based drugs.

Synthetic Architecture: The Gewald Pathway

To introduce the isobutylphenyl moiety onto a thiophene core, the Gewald Reaction is the most robust and atom-economical protocol. This method allows for the "one-pot" construction of a polysubstituted 2-aminothiophene ring using 4-isobutylacetophenone as the starting ketone.

Reaction Logic

The synthesis relies on the condensation of a ketone (providing the isobutylphenyl group) with an activated nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a base (morpholine or diethylamine).

Visualization of Synthetic Pathway

Figure 1: The Gewald reaction pathway for synthesizing isobutylphenyl-substituted thiophene derivatives. The ketone dictates the position of the aryl substituent.

Experimental Protocol: Synthesis of Isobutylphenyl-Thiophene Hybrid

Objective: Synthesis of Ethyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate. Scale: Laboratory (10 mmol).

Materials

-

Precursor: 4-Isobutylacetophenone (1.76 g, 10 mmol).

-